1-Benzyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid ethyl ester
Description
This compound belongs to the triaza-anthracene family, characterized by a polycyclic aromatic core with three nitrogen atoms. The structure includes a benzyl group at position 1, an imino group at position 2, a keto group at position 10, and an ethyl ester at position 2.
Properties
Molecular Formula |
C21H18N4O3 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
ethyl 7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C21H18N4O3/c1-2-28-21(27)15-12-16-19(23-17-10-6-7-11-24(17)20(16)26)25(18(15)22)13-14-8-4-3-5-9-14/h3-12,22H,2,13H2,1H3 |
InChI Key |
FCFRRERPZXNRCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis can vary, but common steps include:
Formation of the triaza-anthracene core: This step often involves cyclization reactions using appropriate precursors.
Introduction of the benzyl group: This can be achieved through nucleophilic substitution reactions.
Formation of the imino and oxo groups: These functional groups are introduced through oxidation and imination reactions.
Esterification: The carboxylic acid group is converted to its ethyl ester form using reagents like ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the imino and oxo groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional ketones or carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
1-Benzyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Triaza-Anthracene Derivatives
The compound 2-Imino-8-methyl-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triazaanthracene-3-carboxylic acid, methyl ester (CAS: 370869-55-9) shares the same triaza-anthracene core but differs in substituents:
- Position 1 : Pyridin-3-ylmethyl (heteroaromatic) vs. benzyl (aromatic) in the target compound.
- Position 3 : Methyl ester vs. ethyl ester.
- Position 8 : Additional methyl group absent in the target compound.
Impact :
- Methyl esters generally hydrolyze faster than ethyl esters, suggesting the target compound may have prolonged metabolic stability .
Comparison with Pyrrole-Based Ethyl Esters
Ethyl esters in pyrrole derivatives (e.g., 10a in ) exhibit distinct reactivity due to their five-membered heterocyclic core. For example:
- Compound 10a: Features a tert-butoxycarbonyl (Boc)-protected amino group and dual indole substituents.
- Target Compound : Lacks Boc protection but includes a benzyl group, which may enhance membrane permeability compared to bulkier indole moieties.
Reactivity of Ethyl Esters in Imidazo-Thiazoles
In , ethyl esters in imidazo-thiazoles undergo hydrolysis to carboxylic acids (e.g., compound 3 → 4 ). Similarly, the ethyl ester in the target compound may act as a prodrug, releasing the active carboxylic acid metabolite in vivo. However, steric hindrance from the triaza-anthracene core could slow hydrolysis compared to smaller imidazo-thiazoles .
Data Table: Key Structural and Functional Attributes
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